molecular formula C8H7BrO2 B057240 2-Bromophenylacetic acid CAS No. 18698-97-0

2-Bromophenylacetic acid

Cat. No.: B057240
CAS No.: 18698-97-0
M. Wt: 215.04 g/mol
InChI Key: DWXSYDKEWORWBT-UHFFFAOYSA-N
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Description

2-Bromophenylacetic acid is an organic compound with the molecular formula C8H7BrO2. It is a derivative of phenylacetic acid, where a bromine atom is substituted at the second position of the benzene ring. This compound is known for its applications in organic synthesis and as an intermediate in pharmaceutical manufacturing .

Scientific Research Applications

2-Bromophenylacetic acid has diverse applications in scientific research:

Safety and Hazards

2-Bromophenylacetic acid is considered hazardous by the 2012 OSHA Hazard Communication Standard . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective equipment, and avoiding breathing dust, fume, gas, mist, vapors, or spray .

Mechanism of Action

Target of Action

It’s known to be used as a starting reagent in the synthesis of various compounds .

Mode of Action

It’s primarily used as a reagent in chemical reactions, contributing its phenylacetic acid moiety to the resulting compounds .

Biochemical Pathways

2-Bromophenylacetic acid has been used in the synthesis of 8-methoxy-2-tetralone and in the preparation of di-and tri-substituted 2-oxopiperazines on solid support

Result of Action

The molecular and cellular effects of this compound’s action are largely dependent on the context of its use. As a reagent in chemical synthesis, its primary effect is the contribution of its phenylacetic acid moiety to the resulting compound .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors such as temperature, pH, and the presence of other chemicals. For instance, its melting point is reported to be 104-106 °C , indicating that it transitions from a solid to a liquid state within this temperature range.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Bromophenylacetic acid can be synthesized through several methods. One common approach involves the bromination of phenylacetic acid. The reaction typically proceeds in two steps:

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the bromination process .

Chemical Reactions Analysis

Types of Reactions: 2-Bromophenylacetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution: Formation of various substituted phenylacetic acids.

    Oxidation: Formation of carboxylic acids and other oxidized products.

    Reduction: Formation of phenylacetic acid.

Comparison with Similar Compounds

  • 2-Chlorophenylacetic acid
  • 2-Fluorophenylacetic acid
  • 2-Iodophenylacetic acid

Comparison: 2-Bromophenylacetic acid is unique due to the presence of the bromine atom, which imparts distinct reactivity and chemical properties. Compared to its chloro, fluoro, and iodo counterparts, the bromine atom provides a balance between reactivity and stability, making it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

2-(2-bromophenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrO2/c9-7-4-2-1-3-6(7)5-8(10)11/h1-4H,5H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWXSYDKEWORWBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1075149
Record name 2-Bromophenylacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1075149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18698-97-0
Record name 2-Bromophenylacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18698-97-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromophenylacetic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018698970
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Bromophenylacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1075149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-bromophenylacetic acid
Source European Chemicals Agency (ECHA)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are some of the synthetic applications of 2-Bromophenylacetic acid?

A: this compound is a versatile building block in organic synthesis. It can be used as a starting material for the preparation of various biologically active compounds. For instance, it can undergo Friedel-Crafts acylation/cyclization followed by copper(I)-catalyzed methoxylation to yield 8-Methoxy-2-Tetralone, a valuable intermediate in organic synthesis []. Additionally, this compound serves as a reactant in the synthesis of elongated polycyclic arenes with regioisomeric carboxylic substitution patterns []. These compounds have potential applications in materials science, particularly in the development of organic semiconductors and optoelectronic devices.

Q2: Can this compound be resolved into its enantiomers?

A: Yes, this compound can be resolved into its enantiomers. Copper(II)-mediated resolution using optically pure O,O'-dibenzoyltartaric acid (DBTA) as a chiral resolving agent has been reported []. This method exploits the formation of diastereomeric complexes with different solubilities, allowing for the separation of the enantiomers. Interestingly, this compound exhibits spontaneous racemization in acetonitrile solution, enabling a crystallization-induced dynamic resolution (CIDR) process with yields greater than 50% []. This property can be advantageous for obtaining enantiopure this compound derivatives.

Q3: Are there any enzymatic methods for the resolution of this compound derivatives?

A: Yes, lipases have shown promise in the enantioselective resolution of this compound derivatives. For example, lipase from Carica papaya latex exhibits high enantioselectivity towards the resolution of (R,S)-2-Bromophenylacetic acid octyl ester []. This enzymatic approach offers a potentially greener and milder alternative to traditional chemical resolution methods.

Q4: Has this compound been used in the development of luminescent materials?

A: Yes, this compound has been employed as a building block for creating luminescent terbium-containing hybrid materials []. The carboxylic acid functionality allows for covalent anchoring to silane precursors, while the bromine atom can be further functionalized or utilized for coordination to metal ions. These hybrid materials exhibit characteristic terbium luminescence and demonstrate energy coupling and intramolecular energy transfer between the organic ligand and the terbium ion []. This approach highlights the potential of this compound in designing novel luminescent materials for applications in areas such as sensing, imaging, and display technologies.

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